Product packaging for 3H-pyrrolo[2,3-d]pyrimidin-4-amine(Cat. No.:)

3H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B7827134
M. Wt: 134.14 g/mol
InChI Key: PEHVGBZKEYRQSX-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-d]pyrimidin-4-amine is a versatile nitrogen-containing heterocycle that serves as a critical synthetic intermediate and core scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its primary research value lies in its potential for creating transmission-blocking agents for malaria. Scientific studies have designed and synthesized pyrrolo[2,3-d]pyrimidine analogues as bumped kinase inhibitors (BKIs) that target Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and PfCDPK1 . These kinases are essential for the sexual reproduction and transmission of the malaria parasite, and inhibiting them can block the spread of the disease. The compound's structure allows for strategic substitution at key positions, enabling researchers to fine-tune molecular interactions within the ATP-binding site of target kinases . This capability makes this compound a valuable template for drug discovery efforts aimed at addressing parasitic diseases, with ongoing research focused on optimizing its inhibitory activity and selectivity . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B7827134 3H-pyrrolo[2,3-d]pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHVGBZKEYRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=C(NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3h Pyrrolo 2,3 D Pyrimidin 4 Amine and Its Derivatives

Classical and Established Methodologies for Pyrrolo[2,3-d]pyrimidine Core Synthesis

The foundational approaches to constructing the 7-deazapurine skeleton, the common name for the pyrrolo[2,3-d]pyrimidine system, have traditionally involved the sequential or convergent assembly of the fused pyrrole (B145914) and pyrimidine (B1678525) rings.

Cyclization Reactions for Pyrrole Ring Formation

A prevalent strategy involves building the pyrrole ring onto a pre-existing, appropriately substituted pyrimidine precursor. One established method begins with a substituted pyrimidine, which undergoes reactions to form a fused pyrrole ring. For instance, a key synthetic sequence involves the Michael addition of a 2,6-diamino-4(3H)-pyrimidinone to a nitroolefin. The resulting adduct then undergoes a Nef reaction, which converts the nitro group into an aldehyde that spontaneously cyclizes to form the fused pyrrole ring. umn.edu

Another approach involves the reaction of a 2-amino-5-substituted-furan carrying a cyano or carboxy group in the 4-position with a nucleophile like guanidine. google.com This reaction proceeds under mild conditions, typically by heating the reactants in an alcohol solvent, to yield the 2,4-diamino-pyrrolo[2,3-d]pyrimidine structure. google.com A further example is the simple cyclization of 6-amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one in the presence of hydrochloric acid to yield the corresponding 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. nih.gov

Starting MaterialReagent(s)ProductKey Transformation
2,6-diamino-4(3H)-pyrimidinoneNitroolefinPyrrolo[2,3-d]pyrimidine derivativeMichael addition followed by Nef reaction and cyclization umn.edu
2-amino-5-substituted-furan-4-carbonitrileGuanidine2,4-diaminopyrrolo[2,3-d]pyrimidineCyclization google.com
6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one1N HCl3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-oneAcid-catalyzed cyclization nih.gov

Assembly of the Pyrimidine Ring from Precursors

Conversely, the pyrimidine ring can be assembled onto an existing pyrrole scaffold. This strategy is particularly useful when starting with highly functionalized pyrroles. A common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with reagents like triethyl orthoesters. researchgate.net This reaction can be performed under solvent- and catalyst-free conditions, providing a straightforward route to 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. researchgate.net

Another example starts with 2-aminopyrrole-3-carbonitriles, which are reacted with formic acid. This process directly yields the pyrrolo[2,3-d]pyrimidin-4(3H)-one. umn.edu These intermediates can then be chlorinated with reagents like phosphorus oxychloride to produce 4-chloropyrrolo[2,3-d]pyrimidines, which are versatile precursors for introducing the 4-amino group via nucleophilic substitution. umn.edugoogle.com A different approach builds the pyrimidine ring onto a 3-aminopyrrole intermediate, which has been used for the synthesis of C-nucleoside analogues. sci-hub.se

Pyrrole PrecursorReagent(s)Key Intermediate/ProductReference
2-amino-1H-pyrrole-3-carboxamidesTriethyl orthoesters3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones researchgate.net
2-aminopyrrole-3-carbonitrilesFormic acid, then POCl₃4-chloropyrrolo[2,3-d]pyrimidines umn.edu
3-amino-2-carboalkoxypyrroleVariousPyrrolo[3,2-d]pyrimidines ("9-deazapurines") sci-hub.se

One-Pot and Multi-Component Synthetic Approaches

To improve efficiency and sustainability, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of the pyrrolo[2,3-d]pyrimidine core. These methods combine several synthetic steps into a single operation, avoiding the isolation of intermediates.

An efficient, environmentally friendly synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been described where an acyl-protected aminoacetone reacts with cyanoacetamide to give a 2-amino-4-methyl-1H-pyrrole-3-carboxamide intermediate. This intermediate is then converted in a one-pot fashion to the final product. rsc.org

A notable three-component reaction involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. nih.govscielo.org.mxchemscene.com This reaction, often catalyzed by tetra-n-butylammonium bromide (TBAB), proceeds in ethanol (B145695) at moderate temperatures to produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. nih.govscielo.org.mxchemscene.com The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular heterocyclization. chemscene.com

Modern and Sustainable Synthetic Innovations for 3H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Recent advancements in synthetic chemistry have introduced more sophisticated and sustainable methods for both the core synthesis and subsequent diversification of the pyrrolo[2,3-d]pyrimidine scaffold.

Metal-Catalyzed Coupling Reactions for Diversification

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the pyrrolo[2,3-d]pyrimidine nucleus, which is crucial for developing derivatives with specific biological activities. nih.govnih.gov

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups, typically at the C5 position of the scaffold. It involves the coupling of a halogenated pyrrolo[2,3-d]pyrimidine (e.g., 5-iodo derivatives) with a suitable boronic acid. nih.gov

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It has been employed to synthesize various derivatives, for example, by coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines or other amines to introduce the 4-amino moiety. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction introduces alkyne functionalities. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) can undergo a Sonogashira coupling with terminal alkynes, followed by a cyclization step to form the pyrrolo[2,3-d]pyrimidine core. nih.gov

Copper-Catalyzed Reactions: Copper catalysis has emerged as a more economical and less toxic alternative to palladium for certain transformations. A one-pot protocol using a Cu/6-methylpicolinic acid system has been developed for the synthesis of pyrrolo[2,3-d]pyrimidines from substituted 5-bromopyrimidin-4-amines and alkynes. researchgate.net

Coupling ReactionMetal CatalystSubstratesProduct Feature
Suzuki-MiyauraPalladiumHalogenated pyrrolopyrimidine + Boronic acidC-C bond (Aryl/Heteroaryl group) nih.gov
Buchwald-HartwigPalladiumHalogenated pyrrolopyrimidine + AmineC-N bond (Amino group) researchgate.netresearchgate.net
SonogashiraPalladium/CopperHalogenated pyrimidine + Terminal alkyneC-C bond (Alkyne group) followed by cyclization nih.govresearchgate.net
C-H ImidationFerrocene7-Deazapurine + Imidyl peroxyesterC-H functionalization at position 8 google.com

Microwave-Assisted and Sonochemical Syntheses

The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction rates, increase yields, and promote greener synthetic protocols.

Ultrasonic-Assisted Synthesis: Ultrasound irradiation has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidines. In one example, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes reaction with triethyl orthoformate followed by cyclocondensation with an amine under ultrasonic irradiation at 60°C. This method provides high yields in a significantly reduced reaction time compared to conventional heating. researchgate.net This technique is considered a green synthetic approach as it often leads to shorter reaction times and higher efficiency. researchgate.net While not specific to the title compound, ultrasound has also been used effectively in the catalyst-free synthesis of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful technique for accelerating reactions. While direct examples for the synthesis of this compound are less common in the provided literature, the methodology has been effectively applied to closely related fused pyrimidine systems. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) and hydrazine (B178648) under microwave irradiation. Similarly, pyrano[2,3-d]pyrimidinone derivatives have been prepared via microwave-assisted condensation. These examples highlight the potential and applicability of microwave heating for the efficient construction of such heterocyclic cores.

Flow Chemistry and Continuous Processing Techniques

The adoption of flow chemistry and continuous processing in pharmaceutical manufacturing offers significant advantages in terms of safety, efficiency, and scalability. While detailed end-to-end continuous syntheses of this compound are not extensively documented in publicly available literature, the principles of flow chemistry have been applied to the synthesis of complex molecules containing this scaffold, such as the Janus kinase (JAK) inhibitor, Tofacitinib (B832). unl.ptderpharmachemica.comnih.govgoogle.comgoogle.com

The synthesis of Tofacitinib involves multiple steps, including the construction of a substituted piperidine (B6355638) ring and its subsequent coupling to the pyrrolo[2,3-d]pyrimidine core. unl.ptderpharmachemica.com Challenges in developing a fully continuous process often lie in handling multistage reactions involving different phases and purification requirements. However, individual steps or sequences of reactions are amenable to flow processing. For instance, hazardous reactions like bromination or those requiring high pressure and temperature can be performed more safely in the controlled environment of a microreactor. mdpi.com

The development of continuous flow processes for related heterocyclic systems, such as pyrrolo[2,1-f] nih.govnih.govseela.nettriazine, highlights the potential of this technology. nih.gov Key benefits observed in these systems include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to integrate reaction and purification steps. These advantages can lead to higher yields, improved purity, and reduced waste generation compared to traditional batch processing. For the synthesis of this compound derivatives, flow chemistry could be particularly beneficial for steps involving hazardous reagents or intermediates, as well as for optimizing reaction conditions for coupling and functionalization reactions.

Biocatalytic Approaches in Pyrrolo[2,3-d]pyrimidine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes in the synthesis of the 7-deazapurine scaffold and its derivatives is an area of growing interest.

The biosynthesis of the 7-deazapurine core itself has been elucidated, starting from guanosine-5'-triphosphate (GTP). asm.org A key step involves the enzyme 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily, which catalyzes the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to CDG. nih.govwikipedia.org Subsequently, preQ₀ synthetase (QueC) converts CDG to 7-cyano-7-deazaguanine (preQ₀), a crucial precursor for many 7-deazapurine natural products. nih.gov

For the synthesis of nucleoside derivatives of 7-deazapurines, enzymes like purine (B94841) nucleoside phosphorylase (PNP) have been effectively employed. nih.govseela.net Recombinant E. coli PNP can catalyze the transglycosylation reaction, transferring a sugar moiety from a donor like 2'-deoxyuridine (B118206) to a 7-deazapurine base. nih.govmdpi.com One-pot enzymatic synthesis from 2-deoxy-D-ribose and the nucleobase using a combination of enzymes such as ribokinase (RK), phosphopentomutase (PPM), and PNP has also been demonstrated. seela.net

Furthermore, transaminases (TAms) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacs.orgdiva-portal.org This class of enzymes could be strategically employed to introduce chiral amino substituents onto the this compound scaffold or its precursors, offering a direct and stereoselective route to valuable pharmaceutical intermediates. The combination of transketolase and transaminase enzymes in a biocatalytic cascade has been explored for the synthesis of chiral amino alcohols, demonstrating the potential for creating complex functional groups under mild, aqueous conditions. ucl.ac.uk

Enzyme Class Application in 7-Deazapurine Synthesis Example Reaction Reference(s)
Radical SAM Enzymes (e.g., QueE)Biosynthesis of the 7-deazapurine coreConversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG) nih.govwikipedia.org
PreQ₀ Synthetase (QueC)Biosynthesis of the 7-deazapurine coreConversion of CDG to 7-cyano-7-deazaguanine (preQ₀) nih.gov
Purine Nucleoside Phosphorylase (PNP)Synthesis of 7-deazapurine nucleosidesTransglycosylation from a sugar donor to a 7-deazapurine base nih.govseela.netmdpi.com
Transaminases (TAms)Potential for introducing chiral amino groupsAsymmetric amination of a ketone precursor nih.govacs.orgdiva-portal.org

Regioselective Functionalization of the this compound Scaffold

The biological activity of this compound derivatives is highly dependent on the substitution pattern around the heterocyclic core. Therefore, the development of regioselective functionalization methods is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Moiety

The pyrrole ring within the 7-deazapurine scaffold is electron-rich and thus activated towards electrophilic substitution. Theoretical and experimental studies on pyrrole itself show a preference for substitution at the C2 position due to the greater stabilization of the cationic intermediate through resonance. In the context of the this compound system, the C5 position is analogous to the C2 position of pyrrole and is a primary site for electrophilic attack. A common and synthetically useful electrophilic substitution is iodination at the C5 position using reagents like N-iodosuccinimide (NIS). nih.gov This C5-iodo intermediate serves as a versatile handle for further diversification, particularly through cross-coupling reactions.

While the pyrrole ring is generally less susceptible to nucleophilic attack, the pyrimidine ring can influence its reactivity. However, nucleophilic substitutions are more commonly directed towards the pyrimidine ring of the scaffold.

Derivatization Strategies at the Pyrimidine Ring (e.g., C5, C6)

The pyrimidine ring of the this compound scaffold offers multiple sites for derivatization, with positions C5 and C6 being particularly important for modulating biological activity. Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents at these positions.

The Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce aryl and heteroaryl groups at the C5 and C6 positions. Starting from a halogenated precursor, typically a C5-iodo or C6-chloro derivative, reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. For example, C6-substituted derivatives have been synthesized via Suzuki-Miyaura coupling of a C6-chloro-pyrrolopyrimidine with various aryl boronic acids. nih.gov Similarly, the C5-iodo intermediate, obtained from electrophilic iodination of the pyrrole ring, is readily functionalized using this method. sci-hub.box

The Buchwald-Hartwig cross-coupling reaction is another indispensable tool, primarily for forming carbon-nitrogen bonds. This reaction has been instrumental in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, enabling the introduction of diverse amine functionalities. sci-hub.boxnih.gov

Reaction Type Position Precursor Reagents Introduced Group Reference(s)
Suzuki-Miyaura CouplingC55-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineArylboronic acid, Pd catalyst, baseAryl/Heteroaryl sci-hub.box
Suzuki-Miyaura CouplingC66-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amineArylboronic acid, Pd catalyst, baseAryl/Heteroaryl nih.gov
Buchwald-Hartwig CouplingC4, C6Chloro- or Bromo-substituted precursorAmine, Pd catalyst, baseAmino groups sci-hub.boxnih.gov

N-Substitution Patterns and Their Synthetic Access

Nitrogen atoms within the this compound scaffold, including the pyrrole nitrogen (N7) and the exocyclic amino group at C4, provide key points for modification that can significantly impact the physicochemical and pharmacological properties of the molecule.

The N7 position of the pyrrole ring can be functionalized through various N-alkylation or N-arylation reactions. Protection of the N7 position is often a crucial step in multistep syntheses to prevent unwanted side reactions. Protecting groups like pivaloyloxymethyl (POM) are employed for this purpose. sci-hub.box Deprotection then reveals the N-H group for further functionalization. Direct N-substitution can be achieved by reacting the N-H precursor with an appropriate electrophile, such as an alkyl halide or benzyl (B1604629) bromide, typically in the presence of a base. tandfonline.com Glycosylation at the N7 position is also a common transformation, leading to the formation of nucleoside analogues. nih.gov

The exocyclic amino group at the C4 position is another prime target for derivatization. It can be acylated or can participate in condensation reactions. For instance, reaction with hydrazine hydrate (B1144303) can convert a 4-chloro precursor into a 4-hydrazino derivative, which can then be used to build more complex side chains. tandfonline.com Furthermore, N-alkylation or N-arylation of this amino group can be achieved, often through nucleophilic aromatic substitution (SNAr) on a 4-halopyrrolo[2,3-d]pyrimidine precursor.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3h Pyrrolo 2,3 D Pyrimidin 4 Amine Analogues

Rational Design Principles for 3H-pyrrolo[2,3-d]pyrimidin-4-amine-Based Ligands

The design of analogues based on the 7-deazapurine core leverages several established medicinal chemistry strategies to optimize binding affinity, selectivity, and pharmacokinetic properties.

The foundational principle behind the use of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is its nature as a bioisostere of purine (B94841). The replacement of the N7 atom of the purine imidazole (B134444) ring with a carbon atom creates the 7-deazapurine core, which alters the electronic properties, metabolic stability, and potential for hydrogen bonding in the major groove of DNA or RNA without disrupting the essential Watson-Crick base-pairing face. nih.gov This modification makes the scaffold a suitable mimic for adenine (B156593), allowing it to bind to the ATP-binding sites of numerous enzymes. nih.gov

Scaffold hopping is a widely used strategy where the central core of a known active compound is replaced by a different, often isosteric, moiety to discover new chemical series with improved properties. In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, this has been demonstrated in the development of antiviral agents. Studies on inhibitors of the Zika virus (ZIKV) have shown that the 7H-pyrrolo[2,3-d]pyrimidine scaffold can be successfully replaced with either 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine cores. nih.gov This approach yielded compounds with similar or improved antiviral activity and lower cytotoxicity, validating that these different heterocyclic systems can present the necessary pharmacophoric elements in a comparable spatial arrangement. nih.gov

Fragment-Based Drug Discovery (FBDD) is a method that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then grown or combined to produce more potent, lead-like molecules. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a highly successful "headgroup" in FBDD campaigns. In a large-scale crystallographic and computational screening effort to find inhibitors for the Nsp3 macrodomain of SARS-CoV-2, a critical enzyme for viral replication, the 7H-pyrrolo[2,3-d]pyrimidine ring system was the most frequently observed scaffold among the binding fragments. nih.govnih.gov These fragments were found to occupy the adenine-binding subsite of the enzyme, forming key hydrogen bonds. This discovery highlights the scaffold's intrinsic ability to function as an effective anchor or "privileged fragment" for targeting adenine-binding sites, providing a robust starting point for further chemical elaboration. nih.govnih.gov

Both target-based and ligand-based design strategies are integral to the development of 7-deazapurine analogues.

Ligand-Based Design: This approach utilizes the knowledge of known active ligands. The structural similarity of 7-deazaadenine to the adenine portion of ATP is a classic example of ligand-based design. nih.gov Researchers design inhibitors that are expected to compete with ATP by mimicking its interactions within the kinase active site. This typically involves maintaining the hydrogen bonding pattern with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. nih.gov

Target-Based Design: This strategy relies on the three-dimensional structure of the biological target, often obtained from X-ray crystallography or NMR spectroscopy. With a wealth of structural data available for kinases, inhibitors can be designed to achieve not only high potency but also selectivity. capes.gov.br Rational design efforts aim to introduce substituents onto the 7-deazapurine core that can form additional favorable interactions with specific regions of the ATP-binding site, such as adjacent hydrophobic pockets or the ribose-binding pocket, which are less conserved across different kinases. nih.gov This approach was used to develop multi-targeted kinase inhibitors for cancer therapy by functionalizing the scaffold to occupy these distinct pockets simultaneously. nih.govnih.gov

Comprehensive Analysis of Structural Modifications on Biological Activity

The biological activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogues is highly dependent on the nature and position of substituents on the heterocyclic core. The standard numbering system for this scaffold places nitrogen atoms at positions 1, 3, and 7, with the pyrrole (B145914) ring carbons at C5 and C6.

The N1 and N3 positions of the pyrimidine (B1678525) ring are critical for the scaffold's primary function as an ATP mimic. In most kinase binding modes, the N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at the C4 position and the N3 nitrogen are involved in crucial hydrogen bond donor interactions with the kinase hinge region.

Consequently, substitution at the N3 position is generally found to be detrimental to biological activity. For the related 7-deazahypoxanthine (B613787) scaffold, N3-substitution was reported to abolish antiproliferative activity, which is attributed to steric hindrance that disrupts the necessary interactions within the target binding site. Similarly, in fragment screening against the SARS-CoV-2 macrodomain, an N3-substituted adenine fragment was unable to form the canonical hydrogen bond and was forced into an alternative, less favorable binding mode. nih.govnih.gov While less data is available for the N1 position, its role as a key hydrogen bond acceptor suggests that substitution would likewise be unfavorable for kinase inhibition. Some quantitative structure-activity relationship (QSAR) models for antiviral activity have, however, suggested that a favorable hydrogen bond acceptor region can be present at the N1 position. researchgate.netresearchgate.net

The pyrrole ring portion of the scaffold, specifically carbons C5 and C6 and the nitrogen N7, provides a versatile platform for modification to enhance potency and selectivity. Unlike the pyrimidine ring, which is primarily involved in hinge binding, substituents on the pyrrole ring project into the solvent-exposed region or towards less conserved hydrophobic pockets of the ATP-binding site.

Extensive SAR studies have been conducted on this part of the scaffold. Modifications at these positions are crucial for tuning the compound's profile, including its target selectivity and physicochemical properties. For instance, the introduction of various groups at the C6 and N7 positions has led to potent inhibitors of multiple kinases and agents with significant antiviral and cytostatic activity. nih.gov

The table below summarizes key research findings on how substitutions on the pyrrole moiety influence biological activity.

PositionSubstituentTarget/ActivityResearch FindingReference
N7 4-NitrobenzylZIKV InhibitionActive inhibitor, established the baseline for SAR studies. nih.gov
N7 4-AminobenzylZIKV InhibitionReduction of the nitro group to an amine led to enhanced cytotoxicity. nih.gov
N7 PhenylCSNK1D InhibitionShowed excellent kinase inhibition. nih.gov
N7 AcetyleneDYRK1A/1B InhibitionDisplayed potent kinase inhibition and anticancer activity. nih.gov
C6 Hetaryl groupsCytostatic Activity6-Hetaryl-7-deazapurine derivatives displayed potent cytostatic activity. nih.gov
C6 HalogensAntiviral ActivityIntroduction of halogens can modulate activity against various viruses. nih.gov

Influence of Substituents on the Pyrimidine Ring (C5, C6)

Modifications at the C5 and C6 positions of the pyrrolo[2,3-d]pyrimidine core have been investigated to explore their impact on biological activity and target selectivity. The introduction of substituents at these positions can influence the electronic properties, steric profile, and potential for additional interactions within the target's binding site.

Research into Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors has involved the strategic placement of fragments at the C5 and C6 positions of the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com For instance, a Suzuki-Miyaura cross-coupling reaction has been employed to introduce a 6-chloro-3-pyridyl moiety at the C6 position, creating a key intermediate for further elaboration. mdpi.com Subsequent modifications at this position, such as the introduction of various arylamines, have led to potent CSF1R inhibitors. mdpi.com One of the most potent compounds to emerge from this line of investigation was N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , which demonstrated enzymatic activity in the low-nanomolar range. mdpi.com

Similarly, the C5 position has been a target for modification. Iodination at C5 using N-iodosuccinimide provides a handle for introducing a variety of substituents via cross-coupling reactions. nih.gov In the context of developing inhibitors for Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), this strategy was used to explore the SAR at this position. nih.gov While detailed SAR for a broad range of C5 substituents was not extensively elaborated in the provided context, the successful iodination and subsequent potential for diversification highlight its importance as a modifiable position. nih.gov

In other studies, the C5 and C6 positions have been noted as "vacant" and reserved for future, more thorough SAR investigations, suggesting that the full potential of substitutions at these sites is yet to be completely unlocked. sci-hub.box

Compound NameModification PositionResulting Activity/Finding
N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineC6Potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineC5Key intermediate for the synthesis of C5-substituted analogues. nih.gov

Conformational Analysis and Flexibility Contributions to SAR

The conformational flexibility of the this compound scaffold and its derivatives plays a critical role in their binding to target proteins and, consequently, their biological activity. Molecular modeling techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are instrumental in understanding these conformational contributions to SAR. nih.gov

Studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors have utilized these computational methods to elucidate binding modes. nih.gov Molecular docking has revealed key hydrogen bond interactions between the pyrrolo[2,3-d]pyrimidine core and hinge region residues of the kinase, such as Glu957 and Leu959. nih.gov MD simulations further refine this understanding by showing the stability of these interactions and the role of water-mediated hydrogen bonds. nih.gov The insights from these conformational analyses, particularly from receptor-based CoMFA models, have guided the design of new, more potent inhibitors. nih.gov

The concept of "fleximers," or flexible analogues, has also been explored with related 8-aza-7-deazapurine nucleosides. mdpi.com The introduction of flexibility into the molecule can be advantageous, potentially allowing the ligand to adapt to the binding site of a target, even in the presence of mutations that might confer resistance to more rigid inhibitors. mdpi.com This principle of engineered flexibility is a key consideration in modern drug design.

Furthermore, the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) has benefited from an understanding of the conformational positioning of substituents. X-ray crystallography of a related inhibitor bound to a checkpoint kinase 1 (CHK1) mutant provided insights into the spatial arrangement of a pyrazole (B372694) substituent, confirming its intended positioning within the binding site and revealing a potential intramolecular hydrogen bond that could stabilize the active conformation. acs.org

Identification of Key Pharmacophoric Features of the this compound System

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, particularly in the context of kinase inhibition, several key pharmacophoric features have been identified. mdpi.com

The fundamental pharmacophore for many kinase inhibitors, including those based on the pyrrolo[2,3-d]pyrimidine core, typically consists of:

A hinge-binding moiety: The pyrrolo[2,3-d]pyrimidine core itself often serves this function, forming critical hydrogen bonds with the kinase hinge region. mdpi.com This interaction mimics the binding of the adenine portion of ATP.

A spacer or linker: This component connects the hinge-binding moiety to other parts of the inhibitor and often interacts with the DFG (Asp-Phe-Gly) motif and the linker region of the kinase. mdpi.com The length and composition of the linker are crucial for optimal positioning and can influence selectivity. For example, linking the 7-deazapurine core to an isatin (B1672199) moiety via a 4-aminobenzohydrazide (B1664622) linker was hypothesized to allow for better interactions with the DFG domain compared to a shorter hydrazine (B178648) linker. mdpi.com

A lipophilic/allosteric binding group: This is often a flat heteroaromatic ring that occupies a hydrophobic pocket, potentially an allosteric binding site, to enhance potency and selectivity. mdpi.com

A generalized representation of these pharmacophoric features for protein kinase inhibitors is depicted in the design of hybrid molecules. For instance, in isatin-deazapurine hybrids, the 7-deazapurine part is proposed to bind the hinge region, the isatin group to the allosteric binding site, and the linker to the DFG and linker regions. mdpi.com The main types of pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.net

Development of Multi-Targeting this compound Derivatives

Given the complexity of diseases like cancer, which often involve multiple signaling pathways, there is a growing interest in developing multi-targeted therapies. nih.govnih.gov The this compound scaffold has proven to be a versatile platform for designing such agents, particularly multi-targeted kinase inhibitors. nih.govnih.govnih.govmdpi.com

The strategy often involves creating hybrid molecules that combine the pyrrolo[2,3-d]pyrimidine core with other pharmacophores known to inhibit different kinases. For example, hybrid compounds incorporating isatin have been designed and synthesized with the aim of inhibiting multiple protein kinases simultaneously. nih.gov In one study, a synthesized isatin-pyrrolo[2,3-d]pyrimidine hybrid demonstrated promising anticancer activity and was found to inhibit several protein kinase receptors. nih.gov

Another approach involves the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds. nih.govnih.govmdpi.com These derivatives were designed to target multiple tyrosine kinases. nih.govmdpi.com Several compounds from this series showed promising cytotoxic effects against various cancer cell lines and inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com Molecular docking studies of these compounds indicated similar binding interactions with the different target enzymes. nih.gov

The development of these multi-targeting agents is a strategic approach to potentially overcome drug resistance and improve therapeutic efficacy compared to single-target agents. nih.gov

Compound Series/DerivativeTargeted Kinases/GoalKey Findings
Isatin-pyrrolo[2,3-d]pyrimidine hybridsMulti-kinase inhibition for anticancer activity. mdpi.comnih.govnih.govCompound 7 showed promising multi-kinase inhibitory effects and induced apoptosis in HepG2 cells. nih.gov Compound 5 demonstrated potent cytotoxic effects and inhibited EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'Multi-targeted tyrosine kinase inhibition. nih.govnih.govmdpi.comCompound 5k was a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with activity comparable to sunitinib. nih.gov The series showed promising cytotoxic effects against multiple cancer cell lines. nih.govmdpi.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action of 3h Pyrrolo 2,3 D Pyrimidin 4 Amine Analogues

Molecular Target Identification and Validation Studies

The biological effects of 3H-pyrrolo[2,3-d]pyrimidin-4-amine analogues are underpinned by their interactions with various molecular targets. Extensive research has been dedicated to identifying and validating these targets, revealing a broad spectrum of mechanisms through which these compounds exert their pharmacological effects.

Kinase Inhibition Profiling and Specificity (e.g., Tyrosine, Serine/Threonine Kinases)

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. These analogues have been shown to target both tyrosine kinases and serine/threonine kinases with varying degrees of potency and selectivity.

Derivatives of this scaffold have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key component of signaling pathways that regulate cell growth and survival. nih.gov Optimization of these compounds has led to nanomolar inhibitors with significant selectivity for PKB over the closely related kinase PKA. nih.gov For instance, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB. nih.gov

The Janus kinases (JAKs) are another important family of tyrosine kinases targeted by this class of compounds. Molecular modeling studies have been performed on a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potential JAK1 inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis.

Furthermore, these analogues have shown inhibitory activity against Calcium-Dependent Protein Kinases (CDPKs), which are essential enzymes in various pathogens. For example, a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amines were designed as potential inhibitors of Plasmodium falciparum CDPK4 (PfCDPK4) and CDPK1. researchgate.net Some of these compounds displayed promising inhibitory activity in the sub-micromolar range. researchgate.net Similarly, derivatives have been developed as potent inhibitors of Cryptosporidium parvum CDPK1 (CpCDPK1). nih.gov

In the realm of cancer therapy, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Some 4-(phenylamino)7H-pyrrolo[2,3-d]pyrimidines represent a class of highly potent tyrosine kinase inhibitors that preferentially inhibit the EGF-mediated signal transduction pathway. Additionally, certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have emerged as multi-targeted kinase inhibitors, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov

Table 1: Kinase Inhibition by this compound Analogues

Compound/Series Target Kinase(s) IC50 Values Key Findings
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides PKB/Akt Nanomolar range Potent and orally bioavailable inhibitors with selectivity over PKA. nih.gov
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., compound 5k) EGFR, Her2, VEGFR2, CDK2 40-204 nM Multi-targeted kinase inhibitor with potency comparable to sunitinib. nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 28a) Bruton's tyrosine kinase (BTK) 3.0 nM Reversible BTK inhibitor with efficacy in a rheumatoid arthritis model.
7H-pyrrolo[2,3-d]pyrimidine analogues Plasmodium falciparum CDPK4 and CDPK1 0.210–0.589 μM Promising inhibitory activity against parasitic kinases. researchgate.net
Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., compounds 8f and 8k) FGFRs, VEGFRs Not specified FGFRs-dominant multi-target inhibitors for gastric cancer.

Receptor Binding and Modulation Assays

Beyond direct enzyme inhibition, this compound analogues have been shown to bind to and modulate the activity of cell surface receptors. A notable example is the targeting of the histamine (B1213489) H₃ receptor. Inspired by marine natural products, a series of novel pyrrolo[2,3-d]pyrimidines were developed, with some compounds exhibiting high binding affinities (Ki values in the low nanomolar range).

Enzyme Inhibitory Activity Beyond Kinases

The therapeutic potential of this scaffold extends to the inhibition of enzymes other than kinases. For instance, certain pyrrolo[2,3-d]pyrimidine-based antifolates have been discovered to act as tumor-targeted classical antifolates. These compounds selectively enter cells via the folate receptor α and inhibit de novo purine (B94841) nucleotide biosynthesis by targeting enzymes such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and dihydrofolate reductase (DHFR).

In other studies, some 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, which are structurally related to the core scaffold, have been found to potently inhibit tubulin assembly. This action is similar to that of the well-known anticancer agent combretastatin (B1194345) A-4. Furthermore, certain pyrrolo[2,3-d]pyrimidine nucleoside analogues have been shown to inhibit viral DNA synthesis, demonstrating their potential as antiviral agents.

Modulation of Protein-Protein Interactions

The ability to disrupt protein-protein interactions (PPIs) is an emerging and important mechanism for therapeutic intervention. There is evidence to suggest that the broader class of pyrrolo[2,3-d]pyrimidines can function as PPI modulators. Specifically, tricyclic pyrrolo[2,3-d]pyrimidines have been reported to inhibit the BCL6 BTB domain protein-protein interaction, highlighting the potential of this scaffold in developing novel anticancer agents that act through this mechanism.

Nucleic Acid Interaction Studies

The structural similarity of the this compound core to adenine (B156593) allows for its interaction with nucleic acids. The pyrrolo[2,3-d]pyrimidine scaffold is a component of most nucleotides. Some nucleoside analogues incorporating a modified pyrrolo[2,3-d]pyrimidine base have been synthesized and studied for their ability to interact with DNA. For example, methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been incorporated into triplex forming oligonucleotides and have been found to selectively bind to CG inversions in DNA triple helices with enhanced affinity. As mentioned previously, certain arabinosyl and deoxyribosyl pyrrolo[2,3-d]pyrimidine nucleosides appear to exert their antiviral effects by inhibiting viral DNA synthesis.

In Vitro Cellular Efficacy of this compound Derivatives

The molecular interactions described above translate into a range of in vitro cellular effects, including cytotoxicity against cancer cells, inhibition of pathogen proliferation, and modulation of cellular signaling pathways.

Numerous studies have demonstrated the potent antiproliferative activity of this compound analogues against various human tumor cell lines. For example, halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' exhibited promising cytotoxic effects against four different cancer cell lines with IC₅₀ values in the micromolar range. nih.gov Mechanistic investigations of the most potent of these compounds revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov This was accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, a series of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones showed high selectivity and potent growth inhibition (GI₅₀ values in the nanomolar range) against human leukemia cell lines. These compounds were found to arrest cells in the G₂/M phase of the cell cycle, leading to apoptosis.

In the context of infectious diseases, 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors of CpCDPK1 have been shown to block the proliferation of the C. parvum parasite in the low micromolar range without exhibiting toxicity to mammalian cells. nih.gov

Table 2: In Vitro Cellular Efficacy of this compound Analogues

Compound/Series Cell Line(s) Efficacy Metric Observed Effect(s)
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' Various cancer cell lines (e.g., HepG2) IC₅₀ (29-59 µM) Cytotoxicity, cell cycle arrest, induction of apoptosis. nih.gov
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones Human leukemia cell lines GI₅₀ (nanomolar range) Potent and selective growth inhibition, G₂/M phase arrest, apoptosis.
7H-pyrrolo[2,3-d]pyrimidin-4-amine-based CpCDPK1 inhibitors C. parvum infected cells Low micromolar range Inhibition of parasite proliferation with no mammalian cell toxicity. nih.gov
Tricyclic pyrrolo[2,3-d]pyrimidine-imines HT-29 (colon cancer) IC₅₀ (4.01-4.55 µM) Superior antitumor activity.
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives A-549, PC-3, HCT-116, MCF-7 Not specified Cytotoxic activities.
7H-pyrrolo[2,3-d]pyrimidine derivative (compound 28a) Ramos, Jeko-1, Daudi (B-cell lymphoma) IC₅₀ (7.04-11.10 µM) Anti-proliferative activity.

Cell-Based Assays for Proliferation, Apoptosis, and Differentiation

The antiproliferative and apoptosis-inducing effects of this compound analogues have been extensively documented across a wide range of cancer cell lines. These assays are fundamental in the early stages of drug discovery to determine the cytotoxic potential of new chemical entities.

Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides represent a class of these analogues that have demonstrated promising cytotoxic effects. researchgate.net For instance, compound 5k from this series was identified as a potent inhibitor against several cancer cell lines. researchgate.net Mechanistic studies showed that it induces apoptosis in HepG2 liver cancer cells, with a significant increase in the percentage of apoptotic cells compared to controls. researchgate.net Specifically, after treatment with compound 5k , early-stage apoptotic cells increased from 0.51% (control) to 15.63%, and late-stage apoptotic cells increased from 0.29% (control) to 9.74%. researchgate.net This apoptotic induction was associated with an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Another analogue, AEW541 , a pyrrolo[2,3-d]pyrimidine class inhibitor of the IGF-1R kinase, has shown potent anti-myeloma activity in both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines. ashpublications.org It effectively blocked cell cycle progression and induced apoptosis, even overcoming the protective effects of IL-6, IGF-1, and bone marrow stromal cells. ashpublications.org

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to induce cellular differentiation. One study noted that after treatment, HL-60 acute promyelocytic leukemia cells showed an upregulation of myeloid differentiation markers CD11b and CD14. mdpi.com Some small-molecule inhibitors based on this scaffold have also been shown to induce both apoptosis and differentiation selectively in leukemia cells that harbor MLL translocations. researchgate.net

Below is a table summarizing the anti-proliferative activity of selected this compound analogues in various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀Source
Compound 5k HepG2Liver Cancer29 µM researchgate.net
HCT-116Colon Cancer35 µM researchgate.net
MCF-7Breast Cancer41 µM researchgate.net
A549Lung Cancer59 µM researchgate.net
AEW541 MM1SMultiple Myeloma<4.5 µM ashpublications.org
U266Multiple Myeloma<4.5 µM ashpublications.org
Compound 9u MV4-11Acute Myeloid Leukemia- mdpi.com
Compound 12i HCC827 (EGFR mutant)Non-Small Cell Lung Cancer0.21 nM (enzyme) nih.gov
HBE (normal)Normal Bronchial Epithelial- nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Phosphorylation Events)

The primary mechanism through which many this compound analogues exert their effects is by inhibiting protein kinases, thereby modulating intracellular signaling pathways that are often dysregulated in cancer.

Many analogues are designed as multi-targeted kinase inhibitors. Compound 5k , for example, showed significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values comparable to the established kinase inhibitor sunitinib. researchgate.net Similarly, a series of pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives were developed as FGFRs-dominant multi-target inhibitors. researchgate.net Compounds 8f and 8k from this series were shown to inhibit FGFR1 phosphorylation and its downstream signaling pathways in gastric cancer cells. researchgate.net

In the context of hematological malignancies, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Fms-like tyrosine receptor kinase 3 (FLT3), a key driver in acute myelogenous leukemia (AML). mdpi.com These compounds effectively reduced the phosphorylation levels of downstream mediators such as STAT5, AKT, and ERK. mdpi.com Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling. google.com The lead compound, 28a , potently inhibited BTK autophosphorylation at Tyr223 and the phosphorylation of its downstream substrate PLCγ2 at Tyr1217. google.com

The table below highlights the kinase inhibitory profiles of several analogues.

CompoundTarget Kinase(s)EffectIC₅₀ (Enzyme Assay)Source
Compound 5k EGFR, Her2, VEGFR2, CDK2Inhibition40-204 nM researchgate.net
Compound 8f/8k FGFR1Inhibition of PhosphorylationNot specified researchgate.net
Compound 9u FLT3Inhibition of PhosphorylationNot specified mdpi.com
Compound 28a BTKInhibition of Autophosphorylation3.0 nM google.com
PKI166 EGFRInhibitionLow nanomolar range researchgate.net
Compound 12i EGFR (T790M mutant)Inhibition0.21 nM nih.gov
EGFR (Wild-type)Inhibition22 nM nih.gov

Phenotypic Screening and High-Content Analysis

Phenotypic screening and high-content analysis (HCA) are powerful, unbiased approaches in drug discovery that assess a compound's effect on cell morphology, organelle function, and other observable cellular characteristics. mdpi.comresearchgate.net These image-based, high-throughput methods allow for the multiparametric analysis of cellular events following compound treatment. researchgate.netnih.gov

In the discovery of novel agents, phenotypic screens of compound libraries have served as an effective starting point. mdpi.combohrium.com For instance, a screen of an in-house library identified a 7H-pyrrolo[2,3-d]pyrimidine compound as an inhibitor of the Zika virus, initiating a medicinal chemistry campaign based on this scaffold. mdpi.com Similarly, a phenotypic screen was used to identify a Src family kinase inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov

While these screening methods are crucial for hit identification, detailed HCA data for this compound analogues are not extensively published. However, HCA has been applied to related pyrrolopyrimidine compounds. For example, a patent describes the use of high-content analysis to quantify cell death by measuring the loss of membrane integrity in cells treated with MAP4K4 inhibitor compounds based on a pyrrolopyrimidine core. google.com Another study mentions adapting a Golgi fragmentation assay to high-content analysis to examine the effects of pyrrolo[2,3-d]pyrimidine Hsp90 inhibitors. acsmedchem.org These examples underscore the utility of HCA in characterizing the cellular impact of this class of compounds, even if specific data on the this compound series is limited in the current literature.

Elucidation of Molecular Mechanisms Underlying Biological Activity

To fully understand how this compound analogues function, researchers employ advanced techniques to identify their cellular targets and map their impact on global cellular processes like gene and protein expression.

Downstream Pathway Analysis (e.g., Proteomics, Transcriptomics)

To delineate the pathways affected by these compounds, researchers often turn to "omics" technologies. Proteomics and transcriptomics provide a global snapshot of the changes in protein and RNA levels, respectively, following drug treatment.

A phospho-proteomics study was conducted on cells treated with PKI166 , a pyrrolo[2,3-d]pyrimidine-based EGFR inhibitor, to monitor broad changes in cellular protein phosphorylation. researchgate.net Chemical proteomics workflows, such as CellEKT, have also been developed to profile the cellular interaction landscape of kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine scaffold, by using chemical probes to enrich and identify target proteins from cell lysates. nih.gov

Transcriptomic analyses have been particularly revealing. Gene expression profiling of multiple myeloma cells treated with the IGF-1R inhibitor AEW541 identified 967 significantly deregulated genes. ashpublications.org Functional classification showed that these genes were involved in critical pathways like apoptosis, stress response, and cell cycle control. ashpublications.org Another study on a cytotoxic 7-deazapurine nucleoside analogue, AB61 , used microarray gene expression profiling to reveal that DNA damage repair networks and translational machinery were the primary pathways affected. aacrjournals.org Furthermore, integrating transcriptomic and metabolomic data has been used to build specific metabolic models of cancer cells, which can help identify metabolic vulnerabilities and potential drug targets for antifolate compounds based on the pyrrolo[2,3-d]pyrimidine structure. nih.gov

Cellular Target Engagement Studies (e.g., CETSA, SPR in cells)

Confirming that a drug candidate physically binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) are two powerful biophysical techniques used for this purpose. mdpi.comntu.edu.sg

CETSA works on the principle that a protein's thermal stability changes upon ligand binding. acs.org This method has been successfully applied to 3H-pyrrolo[2,3-d]pyrimidine analogues. For example, CETSA was used to demonstrate that Ruxolitinib (B1666119) , a pyrrolo[2,3-d]pyrimidine derivative, binds to and stabilizes its target, JAK2 kinase, in transiently transfected Expi293F cells. nih.gov In another study, a series of covalent pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold were assessed using CETSA, which confirmed good target binding activity for the selected compounds in HEK 293T cells. nih.gov CETSA has also been used to confirm that novel thioheterocyclic nucleoside derivatives target PRDX1 and that other analogues engage the METTL3 protein in cells. researchgate.netacs.org

Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions in real-time. It has been used to measure the direct binding of pyrrolopyridone analogues, including a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative, to the BTB domain of the BCL6 protein. nih.gov SPR analysis was also crucial in demonstrating the specific binding affinity of a PROTAC degrader to the BPTF bromodomain. nih.gov However, some studies have noted that for certain poorly soluble pyrrolo[2,3-d]pyrimidine-4-amines, SPR experiments can be compromised, leading to data that may reflect non-specific aggregation rather than true high-affinity binding to the intended target, such as the malaria protein AMA1. researchgate.net

Gene Expression Profiling and Epigenetic Modulation

Gene expression profiling provides a comprehensive view of the transcriptional changes induced by a compound, offering deep insights into its mechanism of action. Several studies have employed this technique to characterize the effects of this compound analogues.

As mentioned previously, treatment of multiple myeloma cells with the analogue AEW541 led to the significant deregulation of 967 genes. ashpublications.org Analysis of these genes revealed downregulation of key cell cycle proteins like cyclins D1, A, and E, and upregulation of the cell cycle inhibitor p27, consistent with the observed cell cycle block. ashpublications.org In another example, gene expression profiling of leukemia cells treated with a pyrrolo[2,3-d]pyrimidine derivative that inhibits menin-MLL interaction showed a downregulation of target genes essential for oncogenic activity, such as HOXA10, MEIS1, and PBX3. researchgate.net

Microarray analysis of cells treated with the cytotoxic nucleoside AB61 pointed towards the activation of DNA damage and repair networks, suggesting a mechanism of action distinct from other related nucleosides. aacrjournals.org Similarly, gene expression profiling of AML cells with specific translocations revealed a distinct signature with a specific pattern of Hox gene expression that could be targeted by this class of compounds. mdpi.com

While direct evidence for epigenetic modulation (such as changes in DNA methylation or histone modification) by this compound analogues is not prominent in the reviewed literature, the profound and specific changes observed in gene expression profiles suggest that downstream effects on the epigenetic landscape are plausible and warrant further investigation.

Compound Names Table

Number/CodeChemical Name/Class
This compound Core chemical structure
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative
8f, 8k Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives
9u Pyrrolo[2,3-d]pyrimidine derivative
12i Pyrrolo[2,3-d]pyrimidine derivative
28a 7H-pyrrolo[2,3-d]pyrimidine derivative
AB61 7-(2-Thienyl)-7-deazaadenosine
AEW541 NVP-AEW541 (IGF-1R inhibitor)
PKI166 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine derivative
Ruxolitinib (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentanepropanenitrile
Sunitinib N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Doxorubicin (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Preclinical In Vivo Efficacy Studies in Established Disease Models (Non-Human)

Preclinical in vivo efficacy studies for this compound analogues have been extensively conducted in a variety of established disease models. These studies are fundamental in demonstrating the potential therapeutic utility of these compounds and in elucidating their mechanisms of action in a complex biological system. The primary focus of these investigations has been on cancer, utilizing xenograft models, and on autoimmune and inflammatory diseases, using models that mimic human conditions such as rheumatoid arthritis and other inflammatory syndromes.

The in vivo efficacy of this compound analogues has been demonstrated in both oncology and inflammatory disease models.

In the context of cancer , xenograft models, where human tumor cells are implanted into immunocompromised mice, are a mainstay for evaluating anti-cancer activity. For instance, the JAK1/2 inhibitor ruxolitinib has shown significant efficacy in preclinical models of Hodgkin lymphoma and primary mediastinal B-cell lymphoma. In xenograft models using L-428 Hodgkin lymphoma cells and Karpas-1106P primary mediastinal B-cell lymphoma cells, ruxolitinib treatment led to a significant prolongation of survival in the treated mice compared to the control group. nih.gov Similarly, in xenograft models of Philadelphia chromosome (Ph)-like acute lymphoblastic leukemia (ALL), ruxolitinib treatment resulted in significantly lower peripheral and splenic blast counts. nih.gov Tofacitinib (B832), another JAK inhibitor, has been shown to enhance the activity of antibody-based therapeutics in a pancreatic tumor xenograft model. nih.gov In a syngeneic breast cancer model with an intact immune system, tofacitinib treatment reduced tumor-associated inflammatory cells. nih.gov

In the realm of inflammatory diseases , several analogues have demonstrated marked efficacy in various animal models. Ruxolitinib has been shown to ameliorate cytokine storms in murine models of hyperinflammation syndrome. nih.gov It has also demonstrated efficacy in preclinical models of both acute and chronic graft-versus-host disease (GVHD) by reducing gastrointestinal and cutaneous pathogenesis. nih.gov Furthermore, topical application of ruxolitinib cream was effective in inhibiting contact dermatitis in mice. nih.gov Tofacitinib has shown efficacy in murine models of collagen-induced arthritis, a model for rheumatoid arthritis, by preventing the development of arthritis. nih.gov Baricitinib (B560044), another JAK inhibitor, has demonstrated efficacy in reducing joint inflammation and pain-related behaviors in a collagen antibody-induced arthritis (CAIA) mouse model. nih.govnih.gov

Table 1: Efficacy of this compound Analogues in Xenograft Models

Compound Cancer Model Animal Model Key Efficacy Findings Citation
Ruxolitinib Hodgkin Lymphoma (L-428 cells) NSG Mice Significantly prolonged survival. nih.gov
Ruxolitinib Primary Mediastinal B-cell Lymphoma (Karpas-1106P cells) NSG Mice Significantly prolonged survival. nih.gov
Ruxolitinib Philadelphia chromosome-like Acute Lymphoblastic Leukemia Xenograft Significantly lower peripheral and splenic blast counts. nih.gov
Tofacitinib Pancreatic Tumor Xenograft Enhanced activity of antibody-based therapeutics. nih.gov
Tofacitinib Triple-Negative Breast Cancer (MDA-MB-468 cells) Xenograft In combination with an immunotoxin, significantly inhibited tumor growth. nih.gov

Table 2: Efficacy of this compound Analogues in Inflammatory Models

Compound Inflammatory Model Animal Model Key Efficacy Findings Citation
Ruxolitinib Hyperinflammation Syndrome (Concanavalin A-induced) BALB/c Mice Lowered serum levels of proinflammatory cytokines. nih.gov
Ruxolitinib Acute and Chronic Graft-Versus-Host Disease MHC-mismatched mice Ameliorated GVHD severity scores and improved survival. nih.gov
Ruxolitinib Skin Dermatitis (Contact Hypersensitivity) Balb/C Mice Reduced inflammatory swelling and lichenification. nih.gov
Tofacitinib Collagen-Induced Arthritis Mice Significantly prevented the development of arthritis. nih.gov
Baricitinib Collagen Antibody-Induced Arthritis Mice Reduced joint inflammation and pain-related behaviors. nih.govnih.gov

The characterization of the dose-response relationship is a critical step in preclinical development, providing insights into the potency and therapeutic window of a compound. For this compound analogues, dose-dependent effects have been observed in both xenograft and inflammatory models.

In oncology models, a dose escalation of ruxolitinib showed an augmented effect at higher doses in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells in vitro, suggesting that higher dosing may be necessary for optimal activity in vivo. nih.gov In a study on Ph-like acute lymphoblastic leukemia xenografts, the response to ruxolitinib was more pronounced in samples with higher levels of STAT5 phosphorylation, indicating a link between target engagement and efficacy. nih.gov For tofacitinib, an orthotopic disseminated xenograft model of multiple myeloma showed that a dose of 21.5 mg/kg/day significantly increased the survival of mice. nih.gov

In inflammatory models, ruxolitinib demonstrated a dose-dependent reduction in pro-inflammatory cytokines in a murine model of hyperinflammation, with a 60 mg/kg dose showing a more significant reduction than a 30 mg/kg dose. nih.gov Topical administration of 1.5% ruxolitinib cream, applied either once or twice daily, showed a dose-dependent reduction in inflammatory swelling in a mouse model of skin dermatitis. nih.gov For baricitinib, a phase IIb study in patients with rheumatoid arthritis informed dose selection for phase III trials, with modeling suggesting that a 4 mg once-daily dose offered an optimal risk-benefit balance, while a 2 mg dose also showed potential for adequate efficacy. nih.govacrabstracts.org

Table 3: Dose-Response Data for this compound Analogues in Preclinical Models

Compound Model Dose Range Key Dose-Response Findings Citation
Ruxolitinib Hyperinflammation Syndrome 30 and 60 mg/kg Dose-dependent reduction of IL-6, IL-12, and IFN-γ. nih.gov
Ruxolitinib Hodgkin Lymphoma Xenograft 45.0 mg/kg Significantly prolonged survival at this dose. nih.gov
Tofacitinib Multiple Myeloma Xenograft 21.5 mg/kg/day Significantly increased survival. nih.gov
Baricitinib Rheumatoid Arthritis (Clinical) 2 mg and 4 mg once daily 4 mg dose approached maximum effect with additional benefits over 2 mg. acrabstracts.org
Ruxolitinib Cream Skin Dermatitis 1.5% (once or twice daily) Dose-dependent reduction in inflammatory swelling. nih.gov

Biomarkers are essential for monitoring drug activity, confirming the mechanism of action, and potentially predicting treatment response. In preclinical studies of this compound analogues, a range of pharmacodynamic biomarkers have been identified and validated.

In cancer models, ruxolitinib has been shown to inhibit the phosphorylation of key signaling proteins. In Hodgkin lymphoma cells, it inhibited the phosphorylation of JAK2 (p-JAK2), STAT3 (p-STAT3), and STAT5 (p-STAT5). nih.gov In Ph-like acute lymphoblastic leukemia xenografts, enhanced responses to ruxolitinib were observed in samples with higher baseline levels of STAT5 phosphorylation, suggesting p-STAT5 as a potential predictive biomarker. nih.gov Tofacitinib treatment in a triple-negative breast cancer xenograft model led to a reduction in tumor-associated arginase activity. nih.gov In a syngeneic breast cancer model, tofacitinib significantly decreased the number of tumor-infiltrating immune cells, including CD11b+, MPO+, LY6G+ granulocytes, and F4/80+ macrophages. nih.gov

In inflammatory disease models, the biomarker data is extensive. Ruxolitinib treatment in a murine hyperinflammation model led to a significant reduction in serum levels of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ. nih.gov In a model of graft-versus-host disease, ruxolitinib reduced JAK-STAT signaling cytokines. nih.gov Baricitinib treatment in a collagen antibody-induced arthritis model was associated with the modulation of the IL-6/JAK/STAT3 pathway and a decrease in the expression of colony-stimulating factor 1 (CSF-1) in dorsal root ganglion neurons. nih.gov In clinical studies of rheumatoid arthritis, baricitinib treatment led to a reduction in circulating biomarkers associated with joint tissue destruction, including C1M, C3M, and C4M, which correlated with clinical improvement. nih.govnih.gov

Table 4: Biomarker Modulation by this compound Analogues in Preclinical Models

Compound Model Biomarker(s) Effect Citation
Ruxolitinib Hodgkin Lymphoma p-JAK2, p-STAT3, p-STAT5 Inhibition of phosphorylation. nih.gov
Ruxolitinib Ph-like Acute Lymphoblastic Leukemia p-STAT5 Higher baseline levels correlated with enhanced response. nih.gov
Tofacitinib Triple-Negative Breast Cancer Xenograft Arginase activity Reduction. nih.gov
Tofacitinib Syngeneic Breast Cancer CD11b+, MPO+, LY6G+, F4/80+ cells Reduction in tumor-infiltrating immune cells. nih.gov
Ruxolitinib Hyperinflammation Syndrome IL-6, IL-12, IFN-γ Reduction in serum levels. nih.gov
Baricitinib Collagen Antibody-Induced Arthritis p-STAT3, CSF-1 Inhibition of STAT3 phosphorylation and decreased CSF-1 expression. nih.gov
Baricitinib Rheumatoid Arthritis (Clinical) C1M, C3M, C4M Reduction in circulating levels, correlating with clinical improvement. nih.govnih.gov

Computational Chemistry and Rational Design of 3h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives

Molecular Docking and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the binding modes of 3H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives and elucidating the key interactions that govern their inhibitory activity.

Docking studies have been pivotal in identifying the specific amino acid residues within target kinase domains that interact with this compound derivatives. These interactions typically involve hydrogen bonds, which are crucial for anchoring the ligand in the active site.

For instance, in the development of Janus kinase 1 (JAK1) inhibitors, molecular docking revealed that the pyrrolo[2,3-d]pyrimidine core forms critical hydrogen bond interactions with the hinge region of the kinase. nih.gov Specifically, the N1 atom of the pyrrole (B145914) ring and the amino group at C4 engage with the backbone of key residues. One study identified hydrogen bonds with Glu957 and Leu959. nih.gov Similarly, in the design of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), docking studies predicted that the scaffold would form essential hydrogen bonds with hinge region residues Tyr150 and Asp148. nih.gov

Further studies on derivatives targeting the RET kinase have also used computational modeling to propose binding poses and quantify the energetic contributions of individual residues to the binding affinity. nih.gov This detailed understanding of ligand-receptor interactions at an atomic level is crucial for rationally designing modifications to the scaffold to improve binding and, consequently, potency.

Table 1: Key Ligand-Receptor Interactions for this compound Derivatives Identified Through Molecular Docking
Target KinaseKey Interacting ResiduesType of InteractionSource
Janus Kinase 1 (JAK1)Glu957, Leu959Hydrogen Bond nih.gov
PfCDPK4Tyr150, Asp148Hydrogen Bond nih.gov
RET KinaseNot specifiedBinding Pose Analysis nih.gov
Discoidin Domain Receptor 2 (DDR2)Not specifiedInteraction with Active Site mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While broad screening for entirely new protein partners of the this compound scaffold is a possible application, the technique is more commonly used in a targeted fashion. Researchers design smaller, focused libraries of virtual derivatives based on the core scaffold and screen them in silico against a specific protein target. nih.gov

This approach was utilized in the design of PfCDPK4 inhibitors, where a series of pyrrolo[2,3-d]pyrimidines were first designed in silico and ranked according to their docking scores before being selected for chemical synthesis. nih.gov This strategy allows for the prioritization of compounds that are most likely to be active, saving significant time and resources in the drug discovery process. The insights from docking and scoring guide the selection of substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring to optimize interactions with the target's active site. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models are powerful tools for predicting the activity of unsynthesized compounds and for identifying the key chemical features that influence their potency.

Both 2D and 3D QSAR models have been successfully developed for derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold (an isomer of the 3H form). nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the 3D steric and electrostatic fields of the molecules are correlated with their biological activity.

A study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors developed robust CoMFA models. nih.gov A ligand-based model yielded a cross-validated correlation coefficient (q²) of 0.5 and a non-cross-validated correlation coefficient (r²) of 0.96. nih.gov An even more statistically significant receptor-based CoMFA model, which incorporates information from the protein's binding site, showed a q² of 0.78 and an r² of 0.98. nih.gov These high correlation coefficients indicate that the models have strong predictive power for the inhibitory activity of new compounds in the series. nih.govnih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Source
Ligand-based CoMFAJAK10.500.96 nih.gov
Receptor-based CoMFAJAK10.780.98 nih.gov

A key outcome of QSAR studies is the identification of the physicochemical properties and structural features that are critical for biological activity. nih.gov In 3D-QSAR, this is often visualized through contour maps. These maps highlight regions where, for example, bulky groups (steric fields) or electron-withdrawing groups (electrostatic fields) would increase or decrease activity.

For the JAK1 inhibitors, analysis of the CoMFA contour maps was used to formulate a design strategy for new, more potent inhibitors. nih.gov This analysis provides crucial information about which molecular features to modify. For instance, a contour map might indicate that a bulky, hydrophobic substituent is favored in one region of the molecule, while a smaller, hydrogen-bond-donating group is preferred in another. This guidance allows for the rational optimization of lead compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding pose, understanding the flexibility of the complex, and refining the understanding of key interactions. nih.govresearchgate.net

MD simulations performed on a highly active pyrrolo[2,3-d]pyrimidin-4-amine derivative bound to JAK1 showed that the critical hydrogen bonds identified in docking were stable throughout the simulation. nih.gov Furthermore, the simulation revealed additional, transient interactions, such as water-mediated hydrogen bonds with residues Gly887 and His885, which would not be apparent from a static docking pose. nih.gov These simulations can also be used to calculate binding free energies, providing a more accurate prediction of a compound's potency by accounting for the dynamic nature of the interaction and the role of solvent. researchgate.net

Investigation of Ligand-Target Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of ligand-target complexes over time. These simulations provide insights into the stability of binding poses, the nature of intermolecular interactions, and the conformational changes that occur upon ligand binding.

In the context of this compound derivatives, MD simulations have been employed to understand their inhibitory mechanisms against various kinases. For instance, a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) utilized MD simulations to investigate the binding modes and inhibitory mechanisms of four different inhibitors. nih.gov The results revealed that the inhibitors form strong interactions with the hinge region and β-sheets of the kinase. nih.gov Notably, the terminal amino group of one inhibitor, 5n, led to enhanced hydrogen bonding and electrostatic interactions with surrounding residues, explaining its stronger inhibitory capacity. nih.gov

Another study focused on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents targeting CDK4/6. tandfonline.com MD simulations showed that the top-scoring compounds from virtual screening maintained stable interactions with key amino acid residues in the active site, with low root-mean-square deviation (RMSD) values indicating the stability of the ligand-protein complex. tandfonline.com Similarly, MD simulations of a pyrrolo[2,3-d]pyrimidine-based RET kinase inhibitor, compound 59, demonstrated that the ligand remains anchored in the protein pocket through the retention of four crucial hydrogen bonds throughout the simulation. nih.gov

The stability of the ligand within the binding pocket is a key determinant of its inhibitory potential. For example, in the case of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives targeting ER-alpha in breast cancer, MD simulations were conducted on the best-docked compound to study its stability and behavior at the nanoscale. benthamdirect.com

These examples highlight the importance of MD simulations in elucidating the dynamic nature of ligand-receptor interactions and providing a rationale for the observed inhibitory activities of this compound derivatives.

Virtual Screening and De Novo Design of Novel Analogues

The discovery of novel bioactive compounds is a cornerstone of drug development. Virtual screening and de novo design are two computational strategies that have been successfully applied to identify and create new this compound derivatives with desired biological activities.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific target. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of known active compounds. researchgate.net A common technique is pharmacophore modeling, where a 3D arrangement of essential features required for biological activity is generated based on a set of known active molecules. researchgate.net This pharmacophore model is then used as a query to search for new compounds with similar features in a database. researchgate.net For example, a pharmacophore hypothesis was used to screen the ZINC database for novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. tandfonline.com

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. chemicalpapers.com Molecular docking is the most common technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. mdpi.com This approach has been widely used for the discovery of this compound derivatives. For instance, docking studies were performed to identify new CSF1R inhibitors by merging fragments of a known drug with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com In another study, virtual screening and molecular docking were used to discover novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents targeting CDK4/6. tandfonline.com

De novo design is a computational technique that aims to generate novel molecules with desired properties from scratch. This can be achieved through fragment-based approaches, where molecular fragments with known binding properties are linked together to create new molecules.

Fragment-based screening has been successfully used to develop potent inhibitors based on the this compound scaffold. In one study, NMR-based screening of a fragment library identified purine (B94841) hits that were then optimized using structure-driven design to yield potent 4-aryl-5-cyanopyrrolo[2,3-d]pyrimidine Hsp90 inhibitors. researchgate.net This work highlighted the importance of considering conserved water molecules in the binding site for rational drug design. researchgate.net

Another example involves the design of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors using a checkpoint kinase 1 (CHK1) surrogate for crystallography. acs.org This fragment-derived approach, supported by X-ray crystal structures, enabled the rational design and optimization of potent and selective inhibitors. acs.org

These computational approaches, from virtual screening of vast chemical libraries to the algorithmic generation of new molecules, have proven to be invaluable in the quest for novel and effective this compound-based therapeutics.

In Silico Prediction of Preclinical ADME Characteristics (Excluding Human Clinical Data)

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and avoid costly late-stage failures.

Oral bioavailability is a critical parameter for many drugs, and it is largely influenced by a compound's absorption and permeability. Computational models can predict these properties based on the physicochemical characteristics of the molecule.

For this compound derivatives, in silico ADME predictions have been used to assess their potential as orally administered drugs. For instance, a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents predicted that the oral absorption for two lead compounds was excellent (100%). researchgate.net However, the high lipophilicity that enhanced absorption also hampered their water solubility. researchgate.net

Another study on pyrrolo[2,3-d]pyrimidin-2-amine derivatives used SwissADME to predict their drug-like characteristics. researchgate.net While most of the synthesized analogues showed promising properties, some were predicted to have inadequate solubility and bioavailability, limiting their potential as oral medications. researchgate.net Similarly, in silico ADMET studies were conducted on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' using the pkCSM protocol to evaluate the profiles of the most active compounds. researchgate.net

These predictions are often based on established rules, such as Lipinski's rule of five, which provides a guideline for the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov By using these in silico tools, medicinal chemists can prioritize compounds with a higher probability of success in preclinical development.

Metabolic Hot Spot Identification and Stability Predictions

Metabolic Hot Spot Identification

Metabolic hot spots are specific atoms or functional groups within a molecule that are most susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes. The identification of these "soft spots" is crucial as they can significantly impact the pharmacokinetic profile of a compound, potentially leading to rapid clearance or the formation of reactive metabolites.

Typically, this process involves the use of specialized software that combines ligand-based and structure-based approaches. These programs analyze the molecule's structure and its interaction with models of metabolic enzymes to predict sites of metabolism.

Hypothetical Metabolic Hot Spot Analysis Data

Had specific research been available, a data table illustrating the predicted metabolic hot spots for a hypothetical this compound derivative might look like the following:

Derivative Predicted Hot Spot (Atom/Region) Metabolizing Enzyme(s) Predicted Metabolic Reaction
Compound XC6-position of the pyrrole ringCYP3A4, CYP2D6Aromatic hydroxylation
N7-dealkylationCYP3A4N-dealkylation
Amine group at C4UGTsGlucuronidation

This table is for illustrative purposes only and is not based on actual experimental or published computational data.

Metabolic Stability Predictions

In silico prediction of metabolic stability provides an early assessment of a compound's susceptibility to metabolic breakdown. This is a critical parameter as it influences the half-life and bioavailability of a drug candidate. Various computational models and software platforms are employed to predict the metabolic stability of this compound derivatives.

These predictive tools often utilize Quantitative Structure-Activity Relationship (QSAR) models, which are built on extensive datasets of experimentally determined metabolic stability data. By analyzing the physicochemical properties and structural features of a new derivative, these models can estimate its likely metabolic fate.

For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors have utilized in silico tools to predict their ADMET properties, including metabolic stability. These predictions help in prioritizing compounds for synthesis and experimental testing. While detailed quantitative predictions are often proprietary, the general findings indicate that the pyrrolo[2,3-d]pyrimidine scaffold can be modified at various positions to enhance metabolic stability. For example, a study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors noted that an unsubstituted pyridine (B92270) scaffold could represent a metabolic soft spot.

Illustrative Metabolic Stability Prediction Data

The following table provides an example of how predicted metabolic stability data for a series of hypothetical this compound derivatives might be presented:

Derivative Predicted Human Liver Microsomal Stability (t½, min) Primary Metabolizing CYP Isoform (Predicted) Predicted Clearance Category
Compound A> 60CYP3A4Low
Compound B25CYP2C9Moderate
Compound C< 10CYP2D6High

This table is for illustrative purposes only and is not based on actual experimental or published computational data.

The integration of these computational predictions into the drug design process allows for a more rational and efficient approach to developing novel this compound derivatives with improved pharmacokinetic profiles. By identifying and addressing potential metabolic liabilities early on, researchers can focus their efforts on candidates with a higher probability of success in later stages of drug development.

Preclinical Pharmacokinetics and Metabolism of 3h Pyrrolo 2,3 D Pyrimidin 4 Amine Analogues Excluding Clinical Data

Preclinical Absorption and Distribution Characteristics

The absorption and distribution profile of a drug candidate is critical to achieving sufficient concentration at the target site of action. Preclinical studies for 3H-pyrrolo[2,3-d]pyrimidin-4-amine analogues investigate their ability to cross biological membranes, bind to plasma proteins, and distribute into various tissues.

In Vitro Permeability Studies (e.g., Caco-2, PAMPA)

In vitro permeability assays are essential tools in early drug discovery to predict the oral absorption of drug candidates. The two most common models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium. nih.govescholarship.org The apparent permeability coefficient (Papp) derived from this assay is used to classify compounds as having low, medium, or high absorption potential. researchgate.net For some compound classes, Caco-2 permeability measurements have been found to correlate well with in vivo human intestinal permeability, particularly for passively absorbed drugs. escholarship.org

PAMPA serves as a non-cell-based, higher-throughput alternative to Caco-2. researchgate.net It measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well, modeling passive, transcellular permeability. acs.org

For a series of 2,4-dianilinopyrimidines, which are structurally related to the pyrrolopyrimidine class, PAMPA was used to assess membrane permeability. All tested analogues were found to possess moderate-to-excellent permeability, with effective permeability (Pe) values ranging from 12.0 to 21.4 x 10⁻⁶ cm/s. acs.org This suggests that the core structure is generally amenable to crossing biological membranes. In the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors, chemical modifications such as N-methylation were undertaken specifically to increase cell permeability, highlighting its importance for this class, though specific permeability values were not reported. nih.gov

Table 1: PAMPA Permeability for a Series of Dianilinopyrimidine Analogues This table presents data for a related class of compounds to illustrate typical permeability findings.

Compound Kinetic Solubility in PBS pH 7.4 (μM) PAMPA Pe (×10⁻⁶ cm/s)
1 71.1 21.4
4 46.8 18.2
5 21.0 15.5
8 36.0 14.8
9 1.1 17.8
14 0.9 15.1
31 8.5 19.1
37 116.0 20.9
38 12.8 20.9
39 0.4 12.0

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Plasma Protein Binding in Animal Species

Plasma protein binding (PPB) significantly influences a drug's pharmacokinetic profile, as only the unbound fraction is free to distribute into tissues and interact with the target. High PPB can reduce efficacy and clearance. This parameter is assessed in vitro by incubating the compound with plasma from various preclinical species (e.g., mouse, rat, dog) and measuring the percentage of compound bound to proteins.

For the same series of dianilino-pyrimidines mentioned previously, binding to human plasma proteins was found to be high, with all tested compounds being at least 94.6% bound. acs.org Several analogues, including compounds 1 , 4 , 5 , 38 , and 39 , exhibited binding of 99% or greater. acs.org While this data is for human plasma, it underscores that extensive plasma protein binding can be a characteristic of this type of heterocyclic scaffold, a factor that must be carefully evaluated in preclinical animal models.

Table 2: Human Plasma Protein Binding for Dianilinopyrimidine Analogues This table presents data for a related class of compounds in human plasma, as specific animal data for this compound analogues was not available in the provided sources.

Compound Human PPB (% bound) Human Plasma Stability (% remaining at 6 h)
1 99.0 97
4 99.3 101
5 99.5 99
8 97.6 101
9 97.6 103
14 94.6 92
31 95.9 105
37 98.6 103
38 99.1 101
39 99.4 98

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Tissue Distribution Profiles in Preclinical Models

Understanding how a compound distributes into different tissues is key to evaluating both its efficacy and potential for off-target effects. In preclinical models, tissue distribution is often assessed by administering the compound to animals (e.g., rats, mice) and measuring its concentration in various organs at different time points.

For the 7H-pyrrolo[2,3-d]pyrimidine derivative U-89843, significant levels of the parent compound and its primary metabolites were observed in the plasma of rats following administration. nih.gov More advanced techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have been used to visualize drug distribution. In a mouse model of brain metastases, the EGFR inhibitor osimertinib (B560133), which has a complex pyrimidine-based structure, was shown to readily distribute across both healthy brain and tumor tissue. nih.gov

Blood-Brain Barrier Penetration Assessments (Preclinical)

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical property for drugs targeting the central nervous system. Preclinical assessment involves both in vitro models and in vivo measurements in animals. Key in vivo metrics include the ratio of total brain to total plasma concentrations (Kp) and, more accurately, the ratio of unbound brain to unbound plasma concentrations (Kpuu).

Several pyrimidine-based kinase inhibitors have been specifically evaluated for BBB penetration. BKM-120 (Buparlisib), a dimorpholino pyrimidine (B1678525) derivative, is an oral pan-class I PI3K inhibitor known to penetrate the BBB. nih.gov Another dual PI3K/mTOR inhibitor, DS, was also shown to be brain-penetrant and exhibited potent anticancer activity in preclinical glioma models. nih.gov

A comprehensive preclinical study compared the BBB permeability of 16 EGFR tyrosine kinase inhibitors. In these studies, osimertinib was found to be the weakest substrate for human BBB efflux transporters in vitro (efflux ratio of 3.2). nih.gov This translated to superior BBB penetration in vivo, where it demonstrated the highest free brain to free plasma ratio (Kpuu) of 0.21 in rats, compared to Kpuu ≤ 0.12 for the other TKIs. nih.gov Furthermore, PET imaging in cynomolgus macaques confirmed that osimertinib was the only TKI among those tested to achieve significant brain penetrance, with a brain/blood ratio (Kp) of 2.6. nih.gov These findings demonstrate that while challenging, the pyrimidine scaffold can be modified to achieve significant brain exposure.

Preclinical Metabolic Pathways and Enzymes Involved

The metabolic fate of a drug candidate determines its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

In Vitro Metabolic Stability in Microsomes and Hepatocytes (Animal)

The metabolic stability of a compound is first assessed using in vitro systems, typically liver microsomes or hepatocytes from preclinical species (mouse, rat, dog, monkey) and humans. nih.gov These assays measure the rate of disappearance of the parent compound over time, from which key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

A study on the biotransformation of U-89843, a 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine, in rats identified its major metabolic pathways. nih.gov Incubation with rat liver microsomes revealed that the primary metabolism was oxidation of the C-6 methyl group to a hydroxymethyl group (forming metabolite U-97924), a reaction mediated by the cytochrome P450 enzyme CYP2C11 in male rats. nih.gov This primary metabolite was further oxidized to a formyl group (U-97865) and then a carboxylic acid. nih.gov Kinetic analysis of the first oxidation step indicated it was a high-affinity process with a Km of 4.2 µM and a Vmax of 21.2 nmol/mg/min. nih.gov

In another study, the metabolic stability of an anti-tumor compound designated "E7" was compared across species. The results showed significant inter-species variability in metabolic rates. nih.gov

Table 3: In Vitro Metabolic Stability of Compound "E7" in Liver Microsomes of Different Species This table presents data for a compound identified as "E7" to illustrate typical cross-species metabolic stability data.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, mL•min⁻¹•mg⁻¹)
Human 57.75 0.0048
Dog 69.30 0.0040
Monkey 16.90 0.0164
Rat 30.13 0.0092

Data sourced from Zhongguo Zhong yao za zhi. nih.gov

These studies indicate that for this compound analogues, metabolism often occurs on substituents attached to the core, and the rate can differ significantly between preclinical species and humans, highlighting the importance of multi-species evaluation.

Identification and Structural Elucidation of Major Metabolites (Preclinical)

Preclinical studies in animal models have identified several major metabolites of this compound analogues, indicating that biotransformation is a significant clearance pathway. The nature of these metabolites is highly dependent on the specific substitutions on the core scaffold.

In studies with a 3H-1,2-dihydro-2-(4-methylphenylamino)-methyl-1-pyrrolizinone, a compound with structural similarities, research in rabbits identified the carboxylic acid derivative and its corresponding acyl β-D-glucuronide as the primary urinary metabolites. nih.gov This suggests that oxidation of alkyl substituents followed by conjugation is a key metabolic route.

For a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides developed as Protein Kinase B (PKB) inhibitors, in vivo metabolism was observed to be a major factor leading to rapid clearance. nih.gov Similarly, investigations into benzyl-substituted pyrrolo[2,3-d]pyrimidines as CSF1R inhibitors revealed that a benzoic acid derivative was the main metabolite in mice, formed from the parent benzyl (B1604629) alcohol-functionalized compound. ntnu.no This further supports the prevalence of oxidative metabolic pathways.

Analogue ClassParent Compound FeatureMajor Metabolite(s) Identified (Preclinical)Animal Model
Pyrrolizinone AnalogueMethylphenylamino-methylCarboxylic acid derivative, Acyl β-D-glucuronideRabbit
CSF1R InhibitorBenzyl alcohol substituentBenzoic acid derivativeMouse
PKB Inhibitors4-Amino-4-benzylpiperidinesUnspecified metabolites leading to rapid clearanceNot specified

Role of Cytochrome P450 Isoforms and Other Metabolic Enzymes

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of many xenobiotics, including pyrrolo[2,3-d]pyrimidine analogues. While specific data for this compound itself is limited, studies on structurally related pyrimidine-based scaffolds provide significant insights.

Research on pyrazolo[3,4-d]pyrimidines, which are also kinase inhibitors, demonstrated that these compounds undergo CYP-dependent metabolism. nih.gov The primary metabolic reactions identified were oxidative dechlorination and N-dealkylation. nih.gov In human liver microsomes, the dehalogenated metabolite was predominant, and studies with recombinant enzymes pointed to the involvement of the CYP3A subfamily, particularly CYP3A4. nih.gov

The pyrrole (B145914) moiety itself is known to interact with CYP enzymes. sigmaaldrich.com Analysis of a large library of pharmacologically active compounds indicated that pyrrole-containing structures are potential inhibitors of several CYP isoforms, with a notable likelihood of inhibiting CYP3A4. sigmaaldrich.com This suggests that the pyrrolo[2,3-d]pyrimidine core could be a substrate and/or inhibitor of this major drug-metabolizing enzyme.

Preclinical Excretion Mechanisms

The elimination of this compound analogues and their metabolites from the body occurs through various routes, primarily renal and biliary excretion. The specific pathway is influenced by the physicochemical properties of the individual compound.

Preclinical studies provide evidence for both urinary and fecal excretion of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold. For instance, after oral administration of a tritiated pyrrolizinone analogue to rabbits, the major metabolites were identified in the urine. nih.gov This points towards renal clearance being a significant route of excretion for this particular analogue. nih.gov

General studies on drug excretion in animal models, such as the rat, have detailed the mechanisms of biliary and urinary clearance. For various prostaglandin (B15479496) compounds, it was shown that excretion can be almost equally divided between urine and feces, or predominantly occur via biliary excretion, which leads to elimination in the feces. nih.gov Biliary excretion is a primary route for the elimination of many drug metabolites, particularly glucuronide conjugates, which is consistent with the identification of an acyl β-D-glucuronide metabolite for a pyrrolizinone analogue. nih.gov

Preclinical Bioavailability and Pharmacokinetic Parameters in Animal Models

The oral bioavailability of this compound analogues varies widely and is a key focus of medicinal chemistry optimization efforts. nih.govnih.gov Preclinical pharmacokinetic studies in animal models like mice and rats are essential for characterizing parameters such as clearance, volume of distribution, and half-life.

Initial studies on certain 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines showed that while they were potent inhibitors, they suffered from high clearance and low oral bioavailability in vivo. nih.gov This was attributed to in vivo metabolism. nih.gov Subsequent structural modifications, such as replacing the benzylpiperidine moiety with a carboxamide linker, led to the identification of analogues with improved oral bioavailability. nih.gov

In a comparative study, inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold were found to have distinct oral pharmacokinetic characteristics when compared to analogues with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. nih.govnih.gov Pharmacokinetic analysis in BALB/c mice following oral administration demonstrated that small variations in the chemical structure can significantly alter the pharmacokinetic profile. nih.gov For example, N-methylpiperazine is often incorporated into the structure of these analogues to enhance pharmacokinetic properties. sci-hub.box These findings underscore the sensitivity of pharmacokinetic behavior to subtle structural changes within this class of compounds.

Analogue SeriesKey Structural FeatureObserved Preclinical Pharmacokinetic PropertyAnimal Model
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines4-Amino-4-benzylpiperidineHigh clearance, low oral bioavailabilityNot specified
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesCarboxamide linkerImproved oral bioavailabilityNot specified
CpCDPK1 Inhibitors7H-pyrrolo[2,3-d]pyrimidin-4-amine coreDistinct oral pharmacokinetic properties compared to pyrazolopyrimidine analoguesMouse

Emerging Preclinical Therapeutic Applications and Future Research Directions

Preclinical Exploration in Oncology

The pyrrolo[2,3-d]pyrimidine core is a prominent feature in numerous kinase inhibitors, owing to its structural resemblance to adenine (B156593), which allows it to competitively bind to the ATP-binding site of various kinases. This has led to extensive preclinical investigation of its analogues in oncology.

Targeting Specific Cancer Types and Signaling Pathways

Analogues of 3H-pyrrolo[2,3-d]pyrimidin-4-amine have demonstrated potent preclinical activity against a range of cancers by targeting critical signaling pathways.

In gastric cancer , derivatives have been developed as multi-target receptor tyrosine kinase inhibitors, with a particular emphasis on Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Certain compounds have shown excellent inhibitory activity against a variety of receptor tyrosine kinases and displayed significant potency in gastric cancer cell lines. semanticscholar.orgtandfonline.com These compounds were found to inhibit FGFR1 phosphorylation and downstream signaling, induce apoptosis, and suppress tumor growth in xenograft models. tandfonline.com

For non-small cell lung cancer (NSCLC) , pyrrolo[2,3-d]pyrimidine derivatives have been engineered as fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. These are designed to overcome resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly those with the C797S mutation. One such derivative, compound 31r, displayed subnanomolar inhibitory concentrations against triple-mutant EGFR while sparing the wild-type form, demonstrating a favorable selectivity profile.

In the context of colon cancer , novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have exhibited superior antitumor activity. researchgate.netnih.gov These compounds have been shown to target the Discoidin Domain Receptor 2 (DDR2), a collagen receptor tyrosine kinase involved in cancer progression. researchgate.net

Beyond these specific cancer types, analogues have been investigated as inhibitors of various other signaling molecules crucial for cancer cell survival and proliferation. These include:

Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibition of CSF1R is a promising strategy in cancer therapy. Pyridine-based pyrrolo[2,3-d]pyrimidine analogues have been designed as potent CSF1R inhibitors, with some showing low-nanomolar enzymatic activity and cellular efficacy.

Ubiquitin-Specific Protease 7 (USP7): A pyrrolo[2,3-d]pyrimidin-4-one derivative, YCH3124, was identified as a potent USP7 inhibitor. It demonstrated anti-proliferative activity against several cancer cell lines and induced apoptosis by inhibiting the downstream USP7 pathway, leading to the accumulation of p53 and p21.

Cyclin-Dependent Kinases (CDKs): Halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown promise as multi-targeted kinase inhibitors, with significant activity against CDK2, alongside EGFR, Her2, and VEGFR2.

The table below summarizes the preclinical activity of selected this compound analogues in oncology.

Compound/Derivative ClassCancer Type(s)Target(s)Preclinical Findings
Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivativesGastric CancerFGFRs, VEGFRsExcellent inhibitory activity against various RTKs, potent in SNU-16 gastric cancer cell line, inhibit FGFR1 phosphorylation, induce apoptosis, and suppress tumor growth in vivo. tandfonline.com
Pyrrolo[2,3-d]pyrimidine derivativesNon-Small Cell Lung Cancer (NSCLC)EGFR (including triple mutants with C797S)Subnanomolar IC50 values against EGFR triple mutants while sparing wild-type EGFR.
Tricyclic pyrrolo[2,3-d]pyrimidinesColon CancerDDR2Superior antitumor activity on HT-29 colon cancer cell line with IC50 values in the low micromolar range. researchgate.net
Pyridine-based pyrrolo[2,3-d]pyrimidine analoguesVariousCSF1RLow-nanomolar enzymatic activity and cellular efficacy as CSF1R inhibitors.
Pyrrolo[2,3-d]pyrimidin-4-one derivative (YCH3124)VariousUSP7Potent USP7 inhibition, anti-proliferative activity, cell cycle arrest, and induction of apoptosis.
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVariousEGFR, Her2, VEGFR2, CDK2Promising cytotoxic effects against multiple cancer cell lines and significant inhibition of several kinases.

Combination Therapy Strategies in Preclinical Models

The potential of this compound analogues in combination with other anticancer agents is an emerging area of preclinical research. For instance, a highly selective and potent CDK4/6 inhibitor from this class showed potential as a combination partner with an mTOR inhibitor for the treatment of pancreatic cancer. While much of the current preclinical work focuses on the activity of these compounds as single agents, their ability to target specific signaling pathways suggests a strong rationale for exploring synergistic effects with chemotherapy, immunotherapy, and other targeted therapies. Further in vivo studies are needed to validate these combination strategies.

Preclinical Applications in Inflammatory and Autoimmune Diseases

The role of kinases in signaling pathways that regulate immune cell function and inflammation has made them attractive targets for the treatment of inflammatory and autoimmune diseases. Analogues of this compound have shown significant promise in this area.

A key target in this context is Bruton's tyrosine kinase (BTK) , which is crucial for B-cell signaling and is implicated in the pathogenesis of rheumatoid arthritis. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to optimize the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity by targeting BTK. These studies have provided valuable insights into the structural features necessary for effective BTK inhibition.

Furthermore, certain 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been patented as inhibitors of Janus Kinase 3 (JAK3) , positioning them as potential immunosuppressive agents for a wide range of autoimmune disorders, including rheumatoid arthritis, lupus, psoriasis, and multiple sclerosis.

In vivo studies have demonstrated the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Additionally, novel fused pyrrolopyrimidine derivatives have been identified as promising antioxidant and anti-inflammatory agents in in vitro studies using RAW264.7 cells stimulated with lipopolysaccharides.

The table below highlights some of the preclinical findings for this compound analogues in inflammatory and autoimmune diseases.

Derivative ClassDisease/ConditionTarget(s)Preclinical Findings
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesRheumatoid ArthritisBTKQSAR models identified key structural features for BTK inhibition, paving the way for the design of novel anti-rheumatic agents.
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesAutoimmune DiseasesJAK3Patented as immunosuppressive agents for various autoimmune conditions.
Pyrrolo[2,3-d]pyrimidine derivativesInflammationNot specifiedDemonstrated in vivo anti-inflammatory activity.
Fused pyrrolopyrimidine derivativesInflammationNot specifiedShowed promising antioxidant and anti-inflammatory effects in vitro.

Preclinical Investigations in Neurodegenerative Disorders

The application of this compound analogues is also being explored in the context of neurodegenerative diseases, with a focus on targeting kinases implicated in their pathology.

In Parkinson's disease , the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) is a promising therapeutic strategy. A series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been discovered as potent and selective LRRK2 inhibitors. Optimized compounds from this series exhibited good physicochemical properties, high kinase selectivity, and the ability to penetrate the central nervous system (CNS). In vivo studies in rats and mice demonstrated significant inhibition of LRRK2-mediated phosphorylation in the brain following oral administration. nih.gov

For Alzheimer's disease , neuroinflammation and amyloid plaque formation are key pathological features. Recent studies suggest that CSF1R inhibitors may reduce amyloid deposition. Given that potent CSF1R inhibitors have been developed from the pyrrolo[2,3-d]pyrimidine scaffold, this opens up a promising avenue for the preclinical investigation of these compounds in Alzheimer's disease models.

Discovery of Novel Therapeutic Areas for this compound Analogues

Beyond oncology, inflammation, and neurodegeneration, preclinical research has uncovered the potential of this compound analogues in treating infectious diseases.

Antiviral Activity: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as promising antiviral agents against flaviviruses, including the Zika virus (ZIKV) and dengue virus (DENV) . nih.gov While the precise molecular target is yet to be fully elucidated, these compounds represent a new chemotype for the design of antiflaviviral drugs. nih.gov Additionally, pyrrolo[2,3-d]pyrimidine nucleosides have shown inhibitory activity against human cytomegalovirus (HCMV) by targeting viral DNA synthesis.

Antiparasitic Activity: In the fight against malaria , 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs), such as PfCDPK1 and PfCDPK4. nih.gov Several compounds in this class have displayed promising inhibitory activity in the sub-micromolar range. nih.gov

Antitubercular Activity: A library of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several compounds displayed significant in vitro activity, with the most potent derivative showing a minimum inhibitory concentration (MIC90) of 0.488 µM and no cytotoxicity against a mammalian cell line.

The table below summarizes the novel therapeutic applications of these analogues.

Therapeutic AreaPathogenTarget(s)Preclinical Findings
AntiviralZika virus, Dengue virusNot fully elucidatedPromising antiviral activity, representing a new chemotype for antiflaviviral drug design. nih.gov
AntiviralHuman CytomegalovirusViral DNA synthesisInhibition of viral replication.
AntiparasiticPlasmodium falciparumPfCDPK1, PfCDPK4Promising inhibitory activity in the sub-micromolar range. nih.gov
AntitubercularMycobacterium tuberculosisNot specifiedSignificant in vitro activity with low cytotoxicity.

Unaddressed Research Gaps and Future Challenges in the Field

Despite the promising preclinical data, several challenges and research gaps need to be addressed to advance this compound analogues towards clinical application.

Selectivity and Off-Target Effects: While many analogues have shown selectivity for their intended targets, a comprehensive understanding of their off-target effects is crucial. Broader kinome profiling is necessary to identify potential liabilities that could lead to toxicity.

Acquired Resistance: As with other targeted therapies, the development of acquired resistance is a significant concern. Preclinical models are needed to investigate potential resistance mechanisms and to develop strategies to overcome them, such as the development of next-generation inhibitors or combination therapies.

Pharmacokinetic Properties: Optimizing pharmacokinetic properties, including oral bioavailability, metabolic stability, and CNS penetration (for neurodegenerative diseases), remains a key challenge. Issues such as poor solubility have been reported for some derivatives.

In Vivo Efficacy and Long-Term Safety: While some in vivo studies have shown promising results, more extensive preclinical evaluation in relevant animal models is required to establish efficacy and long-term safety profiles.

Exploration of Combination Therapies: The full potential of these compounds may be realized in combination with other therapeutic agents. Systematic preclinical studies are needed to identify synergistic combinations and optimal dosing schedules.

Biomarker Development: The identification of predictive biomarkers will be essential for patient stratification and for monitoring treatment response in future clinical trials.

Strategies for Designing Next-Generation this compound Derivatives

The development of novel this compound derivatives is driven by sophisticated design strategies aimed at enhancing potency, selectivity, and the ability to overcome therapeutic resistance. Researchers employ a combination of structure-based drug design (SBDD), scaffold hopping, and systematic structure-activity relationship (SAR) studies to refine the molecular architecture.

A primary strategy involves the targeted modification of substituents at key positions on the pyrrolo[2,3-d]pyrimidine core. For instance, in the development of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a quinazoline-substituted pyrrolo[2,3-d]pyrimidine library was created to target EGFR triple mutations (L858R/T790M/C797S) that confer resistance to previous generations of inhibitors acs.org. SBDD combined with in-house library screening identified a hit compound, 31a , which demonstrated potent inhibitory activity against cell lines expressing these mutations acs.org. Further optimization revealed that the polar NH proton on the pyrrolo[2,3-d]pyrimidine scaffold is essential for potent activity, as its removal led to a significant loss of inhibitory function acs.org.

Another successful approach is the design of multi-target inhibitors. By modifying the scaffold, researchers have developed derivatives that act as dominant inhibitors of Fibroblast Growth Factor Receptors (FGFRs) while also targeting other receptor tyrosine kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov. SAR assessments of a series of these derivatives identified compounds 8f and 8k as potent multi-target agents that inhibit FGFR1 phosphorylation and downstream signaling pathways in gastric cancer models nih.gov.

Furthermore, the introduction of halogen substituents is a strategic approach to enhance therapeutic efficacy. The incorporation of halogens into the molecular structure can modulate the compound's electronic properties and binding affinity mdpi.com. Studies on halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have shown that these modifications can lead to potent multi-targeted kinase inhibitors mdpi.com. Compound 5k from this series emerged as a powerful inhibitor of EGFR, Her2, VEGFR2, and CDK2 mdpi.com. Similarly, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has shown that introducing a bromine substituent at the C-4 position of a phenyl ring enhances cytotoxic potency against colon cancer cell lines nih.gov.

The table below summarizes the inhibitory activity of selected next-generation this compound derivatives against various biological targets.

CompoundTarget(s)IC50 ValueDisease Model
31a EGFR L858R/T790M/C797S12.8 nMBa/F3 Cells
31a EGFR 19del/T790M/C797S30.6 nMBa/F3 Cells
8f FGFR1Not specifiedGastric Cancer
8k FGFR1Not specifiedGastric Cancer
5k EGFR, Her2, VEGFR2, CDK240-204 nMCancer Cell Lines
12i EGFR T790M0.21 nMKinase Assay
YCH3124 USP7Not specifiedCancer Cell Lines

Data sourced from multiple preclinical studies acs.orgnih.govmdpi.comnih.govnih.gov. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Integration with Advanced Preclinical Technologies (e.g., Organ-on-a-Chip, Omics Technologies)

To bridge the gap between traditional preclinical models and human clinical outcomes, the evaluation of this compound derivatives is poised to benefit from the integration of advanced technologies like organ-on-a-chip and omics.

Organ-on-a-Chip (OOC): These microfluidic devices replicate the key physiological and mechanical environments of human organs in vitro, offering a more accurate prediction of drug response than conventional 2D cell cultures or even animal models mdpi.comresearchgate.net. For pyrrolo[2,3-d]pyrimidine derivatives, OOC technology presents several opportunities. A "liver-on-a-chip," for example, could be used to study the metabolism of these compounds in a human-relevant context, providing insights into potential drug-drug interactions and metabolic liabilities early in the development process mdpi.comnu.edu.kz. Similarly, tumor-on-a-chip models, which co-culture cancer cells with other cell types found in the tumor microenvironment (e.g., endothelial cells, fibroblasts), could offer a more realistic assessment of a compound's anti-cancer efficacy and ability to penetrate tumor tissue. The use of OOCs can also model organ-specific functions, such as the peristalsis-like mechanical strain in a "gut-on-a-chip," which is crucial for evaluating orally administered drug candidates mdpi.com.

Omics Technologies: The application of genomics, proteomics, transcriptomics, and metabolomics (collectively known as "omics") can profoundly enhance the preclinical development of this compound derivatives.

Genomics and Transcriptomics can help identify patient populations most likely to respond to a specific derivative by correlating drug sensitivity with specific genetic mutations or gene expression signatures. This is particularly relevant for targeted therapies like EGFR inhibitors, where identifying mutations is standard practice nih.govwipo.int.

Proteomics can be used to elucidate the precise mechanism of action by mapping the downstream signaling pathways affected by the drug. For instance, studies on the derivative YCH3124 , a USP7 inhibitor, revealed through protein analysis that it leads to the accumulation of p53 and p21, key regulators of the cell cycle nih.gov. This level of detail confirms the intended biological effect and can uncover additional, unanticipated mechanisms.

Metabolomics can assess the metabolic changes within cancer cells upon treatment, potentially identifying biomarkers of response or resistance and providing a deeper understanding of how the drug impacts cellular function.

By integrating these advanced technologies, researchers can gain a more comprehensive understanding of the pharmacological profile of new derivatives, enabling more informed decisions for their progression into clinical trials.

Perspectives on the Translational Potential from Preclinical Research

The translational potential of a preclinical compound is its likelihood of becoming a successful clinical therapeutic. For derivatives of this compound, the preclinical data generated to date provide a strong foundation for their potential translation into clinical use.

The primary driver of this potential is the compelling evidence of potent and selective biological activity in relevant disease models. For example, the derivative 12i was found to selectively inhibit cancer cells with an EGFR activating mutation, showing up to 493-fold greater efficacy in these cells compared to normal cells nih.gov. This high degree of selectivity is a critical attribute for a successful targeted therapy, as it suggests a wider therapeutic window.

Furthermore, evidence of in vivo efficacy is a crucial milestone in preclinical development. The demonstration that compounds 8f and 8k suppress tumor growth in a gastric cancer xenograft model provides a powerful argument for their translational potential nih.gov. This shows that the compound's in vitro activity translates to a therapeutic effect in a complex biological system.

The ability of next-generation derivatives to overcome known resistance mechanisms is another key factor. The development of compounds active against the EGFR C797S mutation addresses a critical unmet need in the treatment of non-small cell lung cancer, where resistance to third-generation inhibitors is a growing problem acs.org.

The journey from a promising preclinical molecule to an approved drug is long and challenging. However, the robust and targeted design strategies, compelling efficacy in both in vitro and in vivo models, and the potential for enhanced evaluation through advanced platforms like organ-on-a-chip and omics technologies, collectively build a strong case for the translational potential of the this compound class of compounds. The continued research and optimization of these derivatives hold significant promise for delivering new and effective targeted therapies for cancer and other diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.